molecular formula C11H16N2O8 B121494 Spaglumic acid CAS No. 3106-85-2

Spaglumic acid

Cat. No. B121494
CAS RN: 3106-85-2
M. Wt: 304.25 g/mol
InChI Key: OPVPGKGADVGKTG-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of alpha- and beta-spaglumic acids has been achieved through a short, one-pot process. This method involves the ultrasound-promoted acetylation of aspartic acid, followed by dehydration and condensation with glutamic acid dibenzyl ester, and finally hydrogenolysis. The separation of the alpha and beta peptides is accomplished using anion-exchange chromatography. This efficient synthesis route is particularly valuable for producing spaglumic acid for further study and potential applications .

Molecular Structure Analysis

The molecular structure of spaglumic acid is characterized by the presence of both aspartic acid and glutamic acid residues. The alpha-peptide, in particular, has been observed to have a strong tendency to cyclize, forming a cyclic derivative of spaglumic acid. This cyclic compound, known as cyclic N-acetylaspartylglutamic acid dimethyl ester, can be hydrolyzed to yield a diketopiperazine dicarboxylic acid, which is a novel form of cyclic spaglumic acid .

Chemical Reactions Analysis

The chemical behavior of spaglumic acid during synthesis reveals its propensity for cyclization. This reaction occurs during methylation with diazomethane, leading to the formation of the cyclic derivative mentioned above. The ability to form cyclic structures adds a layer of complexity to the chemistry of spaglumic acid and may influence its biological activity and potential applications .

Physical and Chemical Properties Analysis

While the provided papers do not offer extensive details on the physical and chemical properties of spaglumic acid, the synthesis and molecular structure analyses suggest that it possesses properties typical of peptides, such as the ability to form specific structures and engage in chemical reactions like cyclization. The physical properties such as solubility, melting point, and stability would be influenced by its peptide nature and the presence of both acidic and amide functional groups .

Scientific Research Applications

Allergic Conjunctivitis Treatment

Spaglumic acid has been evaluated for its efficacy in treating allergic conjunctivitis. A comparative study with lodoxamide showed that while both drugs provided satisfactory tolerability, lodoxamide was more effective in inhibiting allergic reactions compared to spaglumic acid (Purello D’Ambrosio et al., 1997). In another study, the effectiveness of various antihistamines, including spaglumic acid, was assessed in an animal model of early phase allergic conjunctivitis. The findings indicated that spaglumic acid was among the most effective in reducing allergic signs (Sanchis-Merino et al., 2008).

Synthesis and Chemical Properties

Research has also focused on the synthesis of spaglumic acid. A study detailed a one-pot synthesis method for alpha- and beta-spaglumic acids. Interestingly, the alpha-peptide showed a tendency to cyclize, yielding cyclic spaglumic acid (Reddy & Ravindranath, 2009). This synthesis approach is significant for understanding the chemical properties and potential applications of spaglumic acid and its derivatives.

Acylation of Amino Acids

Another study explored the acylation of unprotected amino acids, including the synthesis of spaglumic acid. This involved the use of ultrasound with acid anhydrides and activated esters in organic solvents (Anuradha & Ravindranath, 1997). The methodology is relevant for peptide synthesis and could have broader applications in pharmaceuticals and biochemistry.

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVPGKGADVGKTG-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate)
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3091535
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3091535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Spaglumic acid

CAS RN

3106-85-2, 4910-46-7
Record name N-Acetylaspartylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3106-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name spaglumic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3091535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-Asp-Glu
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSPAGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spaglumic acid
Reactant of Route 2
Reactant of Route 2
Spaglumic acid
Reactant of Route 3
Reactant of Route 3
Spaglumic acid
Reactant of Route 4
Reactant of Route 4
Spaglumic acid
Reactant of Route 5
Reactant of Route 5
Spaglumic acid
Reactant of Route 6
Reactant of Route 6
Spaglumic acid

Citations

For This Compound
124
Citations
AV REDDY, B Ravindranath - International Journal of Peptide …, 1992 - Wiley Online Library
… with diazomethane, spaglumic acid trimethyl ester was sought to be obtained by treating the aqueous solution of the magnesium salt of spaglumic acid with ethereal diazomethane. The …
Number of citations: 13 onlinelibrary.wiley.com
S Gangemi, L Ricciardi, S Cuzzocrea… - Allergologia et …, 1997 - europepmc.org
… , using lodoxamide versus spaglumic acid in the course of two … in one eye and one drop of spaglumic acid in the other; 15 … allergen with greater efficacy than spaglumic acid, and for a …
Number of citations: 1 europepmc.org
ME Sanchis-Merino, JA Montero… - Experimental eye …, 2008 - Elsevier
… the eyes treated by spaglumic acid and emedastine. The clinical scoring was consistent with EB extravasation, though the difference was not statistically significant. Spaglumic acid and …
Number of citations: 11 www.sciencedirect.com
MV Anuradha, B Ravindranath - Tetrahedron, 1997 - Elsevier
… Our renewed interest in spaglumic acid and in the use of ultrasound in peptide synthesisi ” has prompted us to attempt a one-pot synthesis of the compound, in view of the fact that the …
Number of citations: 20 www.sciencedirect.com
G Ciprandi, S Buscaglia, GW Canonica - Clinical Immunotherapeutics, 1996 - Springer
… ), nedocromil, lodoxamide, spaglumic acid and nonsteroidal anti-inflammatory drugs have been available. Sodium cromoglycate, nedocromil, lodoxamide and spaglumic acid exert an …
Number of citations: 14 link.springer.com
JA MONTERO‐MORENO… - Acta …, 2007 - Wiley Online Library
… , and lowest in the eyes treated by spaglumic acid. However, when the results of the right … eyes treated by spaglumic acid and emedastine. Conclusions: Spaglumic acid and emedastine …
Number of citations: 0 onlinelibrary.wiley.com
A Chen, L Wang, BY Li, J Sherman, JE Ryu… - Scientific reports, 2017 - nature.com
… presence of 0.5, 5, and 20 µM spaglumic acid, an agonist of GRM3. The spheroid area increased by treatment with spaglumic acid, indicating a more migratory environment (Fig. 4H). …
Number of citations: 30 www.nature.com
ZG Zuo, XF Zhang, XZ Ye, ZH Zhou… - European Review for …, 2016 - europeanreview.org
… Thirteen relevant small molecule drugs were identified, such as scriptaid and spaglumic acid. A total of 8 TFs and 5 miRNAs were acquired, such as MYC, NFY, STAT5A, miR-29, miR-…
Number of citations: 7 www.europeanreview.org
M Wang, S Tang, X Yang, X Xie, Y Luo, S He… - Frontiers in …, 2022 - frontiersin.org
… Tacrolimus and spaglumic acid were identified as potential drugs for the treatment of ACRSwNP from the CMap database. The findings of this study provide insights into the …
Number of citations: 7 www.frontiersin.org
Q Liu, Q Ye - Annals of Transplantation, 2016 - europepmc.org
… Spaglumic acid and halcinonide may be potential drugs for preventing organ damage during the BD process. …
Number of citations: 1 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.